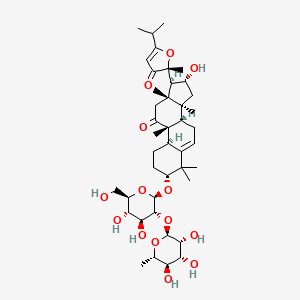

Picfeltarraenin IB (Standard)

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O14/c1-18(2)23-14-26(45)42(9,56-23)35-22(44)15-39(6)25-12-10-20-21(41(25,8)27(46)16-40(35,39)7)11-13-28(38(20,4)5)54-37-34(32(50)30(48)24(17-43)53-37)55-36-33(51)31(49)29(47)19(3)52-36/h10,14,18-19,21-22,24-25,28-37,43-44,47-51H,11-13,15-17H2,1-9H3/t19-,21+,22+,24+,25-,28+,29-,30+,31+,32-,33+,34+,35-,36-,37-,39-,40+,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQJYHITIWJZQN-UGBBSPHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CC(C6C7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3CC[C@@H]4C(=CC[C@@H]5[C@]4(C(=O)C[C@]6([C@]5(C[C@H]([C@@H]6[C@@]7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Picfeltarraenin IB: A Comprehensive Technical Guide on its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin IB, a triterpenoid (B12794562) glycoside isolated from Picria fel-terrae, has emerged as a molecule of significant interest in the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of Picfeltarraenin IB's core biological functions, including its roles as an acetylcholinesterase inhibitor, a modulator of the complement system, and a potential inhibitor of key signaling pathways such as PI3K/EGFR. This document consolidates available quantitative data, details relevant experimental methodologies, and presents visual representations of its mechanisms of action to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Picfeltarraenin IB is a complex natural product with a growing body of research highlighting its potential therapeutic applications.[1][2] It has been traditionally used in folk medicine for treating conditions such as herpes infections, cancer, and inflammation.[1][2] This guide aims to provide a detailed technical examination of its multifaceted biological activities to facilitate further research and development.

Core Biological Activities

Picfeltarraenin IB exhibits a range of biological effects, with the most prominent being its inhibitory actions on acetylcholinesterase and the complement system. Furthermore, in silico studies suggest its potential as an inhibitor of the PI3K and EGFR signaling pathways.

Acetylcholinesterase (AChE) Inhibition

Picfeltarraenin IB is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Studies have indicated that its inhibitory activity is stronger than that of Tacrine, a known AChE inhibitor used in the management of Alzheimer's disease.[3] This activity suggests its potential for development in the context of neurodegenerative diseases.

Complement System Inhibition

Potential PI3K and EGFR Inhibition (In Silico Evidence)

In silico docking studies have suggested that Picfeltarraenin IB has the potential to inhibit Phosphatidylinositol 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR).[5][6] These pathways are critical in cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The docking scores from these computational models indicate a strong binding affinity of Picfeltarraenin IB to the active sites of these kinases.[6] However, it is crucial to note that these findings are predictive and require experimental validation to confirm the inhibitory activity and determine quantitative measures such as IC50 values.

Anti-inflammatory Activity

The anti-inflammatory properties of Picfeltarraenin IB are likely linked to its complement-inhibiting activity and potentially through the modulation of other inflammatory pathways. A study on the closely related compound, Picfeltarraenin IA, demonstrated the inhibition of lipopolysaccharide (LPS)-induced production of inflammatory mediators such as interleukin-8 (IL-8) and prostaglandin (B15479496) E2 (PGE2) in human pulmonary epithelial cells.[2] This effect was mediated through the downregulation of cyclooxygenase-2 (COX-2) expression via the NF-κB signaling pathway.[2] It is highly probable that Picfeltarraenin IB shares a similar mechanism of anti-inflammatory action.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of Picfeltarraenin IB and related compounds. It is important to note the current lack of experimentally determined IC50 values for Picfeltarraenin IB's activity against AChE, PI3K, and EGFR.

| Target | Compound | Activity | Value | Assay Type | Reference |

| Acetylcholinesterase (AChE) | Picfeltarraenin IB | Inhibition | Stronger than Tacrine | Enzymatic Assay | [3] |

| Complement System (Classical Pathway) | Picfeltarraenin VI | IC50 | 29 ± 2 µM | Hemolytic Assay | [4] |

| Complement System (Alternative Pathway) | Picfeltarraenin VI | IC50 | 21 ± 1 µM | Hemolytic Assay | [4] |

Table 1: Summary of In Vitro Inhibitory Activities

| Target | Compound | Docking Score | PDB Code | Software | Reference |

| EGFR | Picfeltarraenin IB | -104.6410 | 1M17 | PLANTS | [6] |

| PI3K | Picfeltarraenin IB | -87.7705 | 3DBS | PLANTS | [6] |

Table 2: In Silico Docking Scores for Picfeltarraenin IB

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Adapted from Ellman's Method)

This protocol is a standard colorimetric method for determining AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (pH 8.0)

-

Picfeltarraenin IB (test compound)

-

Tacrine or Donepezil (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Add 25 µL of the test compound (Picfeltarraenin IB at various concentrations) or control to the wells of a 96-well plate.

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI to each well.

-

Measure the absorbance at 405 nm at regular intervals for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Complement Inhibition Assay (Hemolytic Assay)

This protocol describes a method to assess the inhibition of the classical and alternative complement pathways.

Materials:

-

Sheep red blood cells (SRBCs)

-

Rabbit anti-SRBC antibodies (hemolysin)

-

Normal human serum (as a source of complement)

-

Gelatin veronal buffer (GVB)

-

Picfeltarraenin IB (test compound)

-

Heat-inactivated serum (negative control)

-

96-well V-bottom microplate

-

Spectrophotometer

Procedure (Classical Pathway):

-

Sensitize SRBCs by incubating them with an optimal concentration of hemolysin.

-

In a 96-well plate, add different concentrations of Picfeltarraenin IB to the wells.

-

Add a diluted solution of normal human serum to each well.

-

Add the sensitized SRBCs to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Centrifuge the plate and measure the absorbance of the supernatant at 415 nm to quantify hemoglobin release.

-

Calculate the percentage of hemolysis and determine the IC50 value.

Procedure (Alternative Pathway):

-

The procedure is similar to the classical pathway, but unsensitized rabbit red blood cells are used in a buffer containing Mg2+ and EGTA to chelate Ca2+ and block the classical pathway.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability.

Materials:

-

Human tumor cell lines (e.g., A549, HeLa)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Picfeltarraenin IB (test compound)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well flat-bottom microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Picfeltarraenin IB for 24-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value if a significant cytotoxic effect is observed. A study noted that Picfeltarraenin IA and IB displayed no cytotoxic activity in an in vitro human tumor cell line panel.[4]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known and proposed signaling pathways affected by Picfeltarraenin IB.

Caption: Acetylcholinesterase Inhibition by Picfeltarraenin IB.

Caption: Complement System Inhibition by Picfeltarraenin IB.

Caption: Proposed PI3K/EGFR Signaling Inhibition by Picfeltarraenin IB.

Caption: Proposed Anti-inflammatory Mechanism via NF-κB Pathway.

Conclusion and Future Directions

Picfeltarraenin IB is a promising natural product with a diverse range of biological activities that warrant further investigation. Its potent acetylcholinesterase and complement inhibitory effects provide a strong rationale for its development as a therapeutic agent for neurodegenerative and inflammatory diseases. The in silico evidence for PI3K and EGFR inhibition is intriguing and opens up avenues for cancer research, although this requires urgent experimental validation.

Future research should focus on:

-

Quantitative Analysis: Determining the precise IC50 values of Picfeltarraenin IB for AChE, PI3K, and EGFR through rigorous in vitro enzymatic and cell-based assays.

-

Mechanism of Action: Elucidating the exact molecular interactions and signaling pathways modulated by Picfeltarraenin IB, particularly in the context of inflammation and cancer.

-

In Vivo Studies: Conducting comprehensive in vivo studies in relevant animal models to evaluate the efficacy, pharmacokinetics, and safety profile of Picfeltarraenin IB.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Picfeltarraenin IB to optimize its potency and selectivity for specific targets.

A deeper understanding of the biological activities of Picfeltarraenin IB will be instrumental in unlocking its full therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

Picfeltarraenin IB: A Technical Guide to its Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin IB, a complex triterpenoid (B12794562) glycoside, has garnered significant interest within the scientific community for its diverse biological activities, including acetylcholinesterase inhibition and modulation of inflammatory pathways. This document provides a comprehensive overview of Picfeltarraenin IB, focusing on its natural source, detailed isolation methodologies, and known biological mechanisms of action. The information presented herein is intended to serve as a technical guide for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Picfeltarraenin IB is a cucurbitacin glycoside, a class of tetracyclic triterpenoids known for their potent biological effects. It is primarily isolated from Picria fel-terrae Lour., a plant with a history of use in traditional medicine.[1] The intricate structure of Picfeltarraenin IB contributes to its notable bioactivities, which include the inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission, and the modulation of the complement system, a key component of the innate immune response.[1] Furthermore, in silico studies have suggested its potential as an inhibitor of the PI3K/EGFR signaling pathways, and its close structural relative, Picfeltarraenin IA, has been shown to influence the NF-κB pathway, indicating a broad spectrum of therapeutic possibilities.[2][3] This guide will provide a detailed account of the isolation of Picfeltarraenin IB from its natural source and delve into the current understanding of its molecular mechanisms.

Source of Picfeltarraenin IB

The primary natural source of Picfeltarraenin IB is the plant Picria fel-terrae Lour., belonging to the Scrophulariaceae family. This herb has been utilized in traditional medicine, and modern phytochemical investigations have revealed the presence of a variety of bioactive compounds, including a range of picfeltarraenins.[1]

Isolation of Picfeltarraenin IB from Picria fel-terrae

The isolation of Picfeltarraenin IB is a multi-step process involving extraction, fractionation, and chromatographic purification. While a single, unified protocol with complete quantitative data is not available in the literature, the following procedure is a composite methodology based on published research and standard practices in natural product chemistry.

Experimental Protocol: A Composite Methodology

3.1.1. Plant Material and Extraction

-

Plant Material Preparation: Whole plants of Picria fel-terrae are collected, identified, and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with ethanol (B145695) (e.g., 95% ethanol) at room temperature with periodic agitation for several days. The process is repeated multiple times to ensure complete extraction of the secondary metabolites. The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common fractionation scheme involves partitioning against n-hexane to remove nonpolar constituents, followed by ethyl acetate (B1210297) to isolate compounds of intermediate polarity, such as Picfeltarraenin IB.

-

Activity-Guided Fractionation: The ethyl acetate fraction typically exhibits strong biological activity (e.g., acetylcholinesterase inhibition).[1] This fraction is then concentrated and subjected to further purification.

3.1.3. Chromatographic Purification

-

Column Chromatography: The active ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Picfeltarraenin IB.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with Picfeltarraenin IB are further purified by preparative or semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Chromatographic Conditions

The following table summarizes the analytical UPLC-MS/MS conditions for the quantification of Picfeltarraenin IB, which can be adapted for its isolation and purification.

| Parameter | Value | Reference |

| Chromatography System | UPLC-MS/MS | [4] |

| Column | Agilent ZORBAX SB-C18 (50mm x 2.1mm, 1.8µm) | [4] |

| Mobile Phase | Methanol:Water (70:30, v/v) | [4] |

| Flow Rate | Not specified for isolation | |

| Detection | ESI Tandem Mass Spectrometry (SRM mode) | [4] |

| Ion Transition | m/z 815.5 → 669.5 | [4] |

Note: For preparative HPLC, the column dimensions, flow rate, and injection volume would be scaled up accordingly. The UV detection wavelength would be determined based on the UV absorbance maximum of Picfeltarraenin IB.

Visualization of the Isolation Workflow

Biological Signaling Pathways

Picfeltarraenin IB has been shown to interact with several key biological pathways, highlighting its potential for therapeutic applications.

Acetylcholinesterase Inhibition

Picfeltarraenin IB is a known inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] By inhibiting AChE, Picfeltarraenin IB increases the concentration and duration of action of acetylcholine in the synaptic cleft, which is a key strategy in the management of conditions such as Alzheimer's disease.

Complement System Inhibition

Studies have demonstrated that Picfeltarraenin IB can inhibit both the classical and alternative pathways of the complement system.[1] The complement system is a cascade of proteins that plays a crucial role in the immune response to pathogens and cellular debris. Its dysregulation is implicated in various inflammatory and autoimmune diseases.

Putative Inhibition of PI3K/EGFR and NF-κB Pathways

In silico docking studies have suggested that Picfeltarraenin IB may act as an inhibitor of Phosphatidylinositol-3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR), both of which are critical in cell growth, proliferation, and survival, and are often dysregulated in cancer.[3] Additionally, the structurally similar compound, Picfeltarraenin IA, has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammatory responses.[2] While direct experimental evidence for Picfeltarraenin IB's effect on the NF-κB pathway is pending, its structural similarity to Picfeltarraenin IA suggests a potential for similar activity.

Conclusion

Picfeltarraenin IB is a promising natural product with a range of biological activities that warrant further investigation for its therapeutic potential. This guide provides a foundational understanding of its source, a detailed, synthesized protocol for its isolation, and an overview of its known and putative mechanisms of action. The provided experimental details and visual representations of signaling pathways are intended to facilitate further research and development of this intriguing molecule. As research progresses, a more refined understanding of its quantitative isolation and the precise molecular interactions governing its bioactivity will undoubtedly emerge, paving the way for its potential application in medicine.

References

- 1. Picfeltarraenin IB | CAS:97230-46-1 | Manufacturer ChemFaces [chemfaces.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Simultaneous quantification of picfeltarraenins IA and IB in rat plasma by UPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Picfeltarraenin IB: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Picfeltarraenin IB, a natural triterpenoid (B12794562) with significant therapeutic potential. This document summarizes key data, outlines experimental methodologies, and visualizes relevant biological pathways to support ongoing and future research endeavors.

Chemical Structure and Properties

Picfeltarraenin IB is a complex triterpenoid glycoside isolated from the plant Picria fel-terrae. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of Picfeltarraenin IB

| Property | Value | Source |

| Chemical Formula | C42H64O14 | [1] |

| Molecular Weight | 792.95 g/mol | [1] |

| CAS Number | 97230-46-1 | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO | [3] |

| SMILES String | C--INVALID-LINK--C)=CC1=O)C)([H])--INVALID-LINK--C2">C@(CC3=O)[C@@]2(--INVALID-LINK----INVALID-LINK--[C@@H]6O)([H])[C@@H]6O--INVALID-LINK----INVALID-LINK--[C@H]7O)([H])[C@@H]7O)C4(C)C">C@@([H])[C@@]35C)C | [2] |

Biological Activities and Therapeutic Potential

Picfeltarraenin IB has garnered significant interest for its diverse biological activities, primarily as an inhibitor of acetylcholinesterase (AChE) and its potential role in cancer and inflammation modulation.

Acetylcholinesterase (AChE) Inhibition

Picfeltarraenin IB is a potent inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] This inhibitory activity suggests its potential for the symptomatic treatment of neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease.

Anticancer and Anti-inflammatory Potential

Emerging evidence suggests that Picfeltarraenin IB may also exhibit anticancer and anti-inflammatory properties through the inhibition of key signaling pathways, including the PI3K/Akt and EGFR pathways.[1] These pathways are often dysregulated in various cancers and inflammatory conditions. Further research is needed to fully elucidate the mechanisms of action and therapeutic efficacy in these contexts. The compound has also been investigated for its potential in treating herpes infections.[3]

Experimental Protocols

This section provides a detailed methodology for a key in vitro assay used to characterize the biological activity of Picfeltarraenin IB.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity and inhibition.

Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) Buffer (0.1 M, pH 8.0)

-

Picfeltarraenin IB (test compound)

-

Donepezil or other known AChE inhibitor (positive control)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Dissolve Picfeltarraenin IB and the positive control in DMSO to create high-concentration stock solutions. Prepare serial dilutions in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 200 µL of phosphate buffer.

-

Control (100% activity): Add phosphate buffer, DTNB solution, and AChE solution.

-

Test Wells: Add phosphate buffer, DTNB solution, AChE solution, and the desired concentration of Picfeltarraenin IB.

-

Positive Control Wells: Add phosphate buffer, DTNB solution, AChE solution, and the desired concentration of the known AChE inhibitor.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate with the enzyme and inhibitors for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution to all wells except the blank.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of Picfeltarraenin IB using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

-

Plot the percentage of inhibition against the logarithm of the Picfeltarraenin IB concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

-

Diagram 1: Experimental Workflow for AChE Inhibition Assay

References

Picfeltarraenin IB and Acetylcholinesterase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the acetylcholinesterase (AChE) inhibition pathway of Picfeltarraenin IB. It covers the core mechanism of action, detailed experimental protocols for assessing its inhibitory activity, and visual representations of the signaling pathway and experimental workflows.

Core Concepts: Acetylcholinesterase Inhibition by Picfeltarraenin IB

Picfeltarraenin IB, a triterpenoid (B12794562) isolated from Picria fel-terrae, has been identified as an inhibitor of acetylcholinesterase (AChE).[1][2][3] AChE is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh), thereby terminating the nerve impulse.[4] By inhibiting AChE, Picfeltarraenin IB increases the concentration and duration of action of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing conditions like Alzheimer's disease. While qualitative studies indicate that Picfeltarraenin IB exhibits strong AChE inhibition, potentially greater than the established inhibitor Tacrine, specific quantitative data such as IC50 and Ki values are not consistently available in publicly accessible scientific literature.[2]

The direct inhibitory action of Picfeltarraenin IB on AChE leads to an accumulation of acetylcholine, which can then more effectively stimulate postsynaptic cholinergic receptors, enhancing neurotransmission.

Caption: AChE Inhibition by Picfeltarraenin IB

Quantitative Data Summary

A comprehensive search of scientific literature and chemical databases did not yield specific IC50 or Ki values for the inhibition of acetylcholinesterase by Picfeltarraenin IB. The table below is provided as a template to illustrate how such data would be presented for comparison.

| Compound | Target | IC50 | Ki | Inhibition Type |

| Picfeltarraenin IB | AChE | Data Not Available | Data Not Available | Not Determined |

| Donepezil (Reference) | AChE | ~6.7 nM | ~2.9 nM | Non-competitive |

Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay

The most common method for determining the in vitro inhibitory activity of a compound against AChE is the colorimetric assay developed by Ellman.[4][5]

Principle

The Ellman's assay measures the activity of AChE by quantifying the formation of a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[2][4] The rate of color formation is directly proportional to the enzyme activity.

Materials and Reagents

-

Purified Acetylcholinesterase (e.g., from electric eel or recombinant human)

-

Phosphate Buffer (100 mM, pH 8.0)

-

Acetylthiocholine Iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Picfeltarraenin IB (dissolved in a suitable solvent like DMSO)

-

Known AChE inhibitor as a positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Assay Procedure

The following steps outline the procedure for a 96-well plate format:

-

Reagent Preparation : Prepare stock solutions of AChE, ATCh, DTNB, Picfeltarraenin IB, and the positive control at desired concentrations.

-

Plate Setup :

-

Blank wells : Contain buffer and ATCh (no enzyme).

-

Control wells (100% activity) : Contain buffer, DTNB, enzyme, and the solvent used for the test compound.

-

Test compound wells : Contain buffer, DTNB, enzyme, and serial dilutions of Picfeltarraenin IB.

-

-

Pre-incubation : After adding the enzyme and inhibitor, gently mix and pre-incubate the plate for approximately 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[2][4][5]

-

Reaction Initiation : Add the ATCh solution to all wells (except the blank) to start the enzymatic reaction.[4]

-

Kinetic Measurement : Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-20 minutes.[2][4]

Data Analysis

-

The rate of the reaction (velocity) is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition for each concentration of Picfeltarraenin IB is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed with varying concentrations of both the substrate (ATCh) and Picfeltarraenin IB. The data is then analyzed using a Lineweaver-Burk plot.

Caption: Experimental Workflow for AChE Assay

References

An In-depth Technical Guide on the Core Interaction Between Picfeltarraenin IB and the EGFR Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

December 6, 2025

This technical guide provides a comprehensive overview of the current understanding and hypothetical validation of Picfeltarraenin IB as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling cascade. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Picfeltarraenin IB is a triterpenoid (B12794562) saponin (B1150181) isolated from the plant Picria fel-terrae. Traditionally used in herbal medicine, recent scientific interest has focused on its potential anti-cancer properties. The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. Computational, or in silico, studies have identified Picfeltarraenin IB as a promising candidate for the inhibition of this key oncogenic pathway.

This guide will synthesize the existing computational data, present a detailed model of the EGFR signaling cascade, and provide a comprehensive set of hypothetical experimental protocols required to validate the inhibitory effects of Picfeltarraenin IB on this pathway.

The EGFR Signaling Cascade: A Detailed Overview

The EGFR signaling cascade is initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of the EGFR. This binding induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell cycle progression, proliferation, and survival.[1][2][3][4][5][6][7][8]

Diagram of the EGFR Signaling Pathway

References

- 1. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]

- 4. Piplartine induces inhibition of leukemia cell proliferation triggering both apoptosis and necrosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. jpp.krakow.pl [jpp.krakow.pl]

Investigating the Anti-inflammatory Properties of Picfeltarraenin IB: A Technical Guide

Disclaimer: As of December 2025, publicly available scientific literature lacks specific experimental data on the anti-inflammatory properties of Picfeltarraenin IB. The majority of research has focused on its close structural analog, Picfeltarraenin IA, and on crude extracts of the plant from which it is derived, Picria fel-terrae. This guide synthesizes the available information on these related substances to provide a potential framework for understanding the likely anti-inflammatory profile of Picfeltarraenin IB. All data, protocols, and pathways described herein are based on studies of Picfeltarraenin IA or Picria fel-terrae extracts and should be considered as predictive for Picfeltarraenin IB, pending specific experimental validation.

Introduction

Picfeltarraenin IB is a triterpenoid (B12794562) glycoside isolated from Picria fel-terrae Lour., a plant with a history of use in traditional medicine for treating inflammatory conditions.[1] As a member of the cucurbitacin family of compounds, Picfeltarraenin IB is of significant interest to researchers in the field of drug discovery for its potential therapeutic applications in inflammation, cancer, and infectious diseases.[2][3] This technical guide provides a comprehensive overview of the putative anti-inflammatory properties of Picfeltarraenin IB, drawing upon the experimental evidence available for its close analog, Picfeltarraenin IA, and extracts of P. fel-terrae.

In Vitro Anti-inflammatory Activity

While direct quantitative data for Picfeltarraenin IB is unavailable, studies on Picfeltarraenin IA and P. fel-terrae extracts in various cell-based assays have demonstrated significant anti-inflammatory effects. These effects are primarily centered on the inhibition of key inflammatory mediators and the modulation of pro-inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

Research on Picfeltarraenin IA has shown a concentration-dependent inhibition of prostaglandin (B15479496) E2 (PGE2) and interleukin-8 (IL-8) production in lipopolysaccharide (LPS)-stimulated human pulmonary epithelial A549 cells.[4] This is attributed to the downregulation of cyclooxygenase-2 (COX-2) expression.[4] Similarly, extracts of P. fel-terrae have been shown to decrease the gene expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and COX-2 in LPS-induced RAW 264.7 macrophages.[5]

Table 1: Summary of In Vitro Anti-inflammatory Effects of Picfeltarraenin IA and P. fel-terrae Extracts

| Compound/Extract | Cell Line | Inflammatory Stimulus | Key Findings | Reference |

| Picfeltarraenin IA | A549 (human pulmonary epithelial) | LPS (10 µg/ml) | - Concentration-dependent inhibition of PGE2 and IL-8 production. - Downregulation of COX-2 protein expression. | [4] |

| P. fel-terrae Extracts | RAW 264.7 (murine macrophages) | LPS (1 µg/ml) | - Significant decrease in gene expression of TNF-α, IL-6, IL-1β, iNOS, and COX-2. | [5] |

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of Picfeltarraenin IA and related compounds are primarily attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In silico studies also suggest a potential role for the Phosphatidylinositol 3-kinase (PI3K) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Studies on Picfeltarraenin IA have demonstrated its ability to inhibit the NF-κB pathway in LPS-stimulated A549 cells, thereby suppressing the expression of downstream targets like COX-2.[4]

Caption: Predicted inhibition of the NF-κB signaling pathway by Picfeltarraenin IB.

PI3K/Akt Signaling Pathway

In silico docking studies have suggested that Picfeltarraenin IB, along with Picfeltarraenin IA, may act as a potential inhibitor of PI3K.[1] The PI3K/Akt pathway is known to cross-talk with the NF-κB pathway and plays a role in regulating inflammation. Inhibition of PI3K could therefore represent an additional mechanism for the anti-inflammatory effects of Picfeltarraenin IB.

Caption: Predicted inhibition of the PI3K/Akt signaling pathway by Picfeltarraenin IB.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for characterizing the anti-inflammatory properties of Picfeltarraenin IB, based on protocols used for Picfeltarraenin IA and other anti-inflammatory compounds.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of Picfeltarraenin IB for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours).

-

Collect the cell culture supernatant for cytokine and nitric oxide analysis, and lyse the cells for protein or RNA extraction.

-

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Collect 100 µL of cell culture supernatant from each treatment group.

-

Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each sample in a 96-well plate.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite.

Cytokine Measurement (ELISA)

-

Coat a 96-well plate with capture antibodies for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer for 1-2 hours.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours.

-

Wash the plate and add the detection antibody, incubating for 1-2 hours.

-

Wash and add avidin-horseradish peroxidase (HRP) conjugate, incubating for 30 minutes.

-

Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm and calculate the cytokine concentrations from the standard curve.

Western Blot Analysis for Signaling Proteins

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, COX-2, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The available evidence from studies on Picfeltarraenin IA and Picria fel-terrae extracts strongly suggests that Picfeltarraenin IB possesses significant anti-inflammatory properties. The likely mechanisms of action involve the inhibition of pro-inflammatory mediators such as NO, TNF-α, and IL-6, through the downregulation of enzymes like iNOS and COX-2. This is likely achieved by targeting key inflammatory signaling pathways, most notably the NF-κB pathway, with a potential contribution from the PI3K/Akt pathway.

To fully elucidate the therapeutic potential of Picfeltarraenin IB, further research is imperative. Future studies should focus on:

-

In vitro validation: Performing the described experimental protocols specifically with purified Picfeltarraenin IB to obtain quantitative data (e.g., IC50 values) for its inhibitory effects on inflammatory markers.

-

Mechanism of action studies: Detailed investigation into the effects of Picfeltarraenin IB on the NF-κB and MAPK signaling pathways in relevant cell models.

-

In vivo studies: Evaluating the anti-inflammatory efficacy of Picfeltarraenin IB in animal models of inflammatory diseases.

Such studies will be critical in confirming the anti-inflammatory profile of Picfeltarraenin IB and paving the way for its potential development as a novel therapeutic agent.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Immunomodulatory Activities of Picria Fel-Terrae Lour Herbs towards RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Picfeltarraenin IB: A Technical Overview of A Promising Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin IB, a complex triterpenoid (B12794562) glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This document provides a concise technical summary of its fundamental properties and reported biological activities. While in-depth experimental data remains limited in publicly accessible literature, this guide consolidates the existing information, focusing on its identification, and putative mechanisms of action.

Chemical and Physical Data

Picfeltarraenin IB is a naturally occurring compound that has been identified as a component of certain traditional medicinal plants. Its core chemical and physical properties are essential for any experimental design and are summarized below.

| Property | Value | Source |

| CAS Number | 97230-46-1 | [1][2] |

| Molecular Weight | 792.95 g/mol | [1][2] |

| Molecular Formula | C42H64O14 | [1] |

Biological Activity and Potential Targets

Current understanding of Picfeltarraenin IB's biological activity primarily centers on its role as an enzyme inhibitor. The following sections detail its known and computationally predicted targets.

Acetylcholinesterase (AChE) Inhibition

In Silico Analysis of EGFR and PI3K Inhibition

A computational docking study has explored the potential of Picfeltarraenin IB to interact with and inhibit two key proteins in cancer signaling: the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[3][4] An important signaling pathway downstream of EGFR is the PI3K/Akt pathway, which is crucial in regulating cell growth, proliferation, survival, and migration.[3][4]

The in silico analysis yielded the following docking scores, which suggest a theoretical binding affinity:

| Target Protein | Ligand | Docking Score |

| EGFR | Picfeltarraenin IB | -104.6410 |

| PI3K | Picfeltarraenin IB | -87.7705 |

| EGFR | Picfeltarraenin IA | -101.7930 |

| PI3K | Picfeltarraenin IA | -90.6176 |

| EGFR | ZSTK474 (Standard) | -91.7920 |

| PI3K | ZSTK474 (Standard) | -94.7491 |

Table adapted from an in silico docking study.[3][4] It is critical to note that these are computational predictions and require experimental validation.

Experimental Protocols: A Need for Further Research

A comprehensive search of scientific literature did not yield detailed, reproducible experimental protocols specifically for the biological evaluation of Picfeltarraenin IB. While general methodologies for assessing AChE, EGFR, and PI3K inhibition are well-established, specific conditions and results for this particular compound are not publicly documented.

For researchers interested in investigating Picfeltarraenin IB, standard assays such as the Ellman's method for AChE activity, and various kinase assay kits for EGFR and PI3K would be appropriate starting points.

Signaling Pathway Visualizations

Given the speculative nature of Picfeltarraenin IB's interaction with the EGFR/PI3K pathway based on in silico data, a detailed signaling pathway diagram with experimentally validated points of inhibition cannot be constructed at this time. However, a conceptual workflow for its potential mechanism of action in cancer, based on the computational study, is presented below.

Caption: Predicted inhibitory action of Picfeltarraenin IB on the EGFR/PI3K signaling pathway.

Conclusion and Future Directions

Picfeltarraenin IB presents as a molecule of interest, particularly due to its established identity as an acetylcholinesterase inhibitor and its predicted interaction with key cancer signaling proteins. However, the current body of scientific literature lacks the in-depth experimental data necessary to fully elucidate its mechanisms of action and therapeutic potential.

Future research should focus on:

-

Experimental Validation: Conducting in vitro and in vivo studies to confirm the inhibitory effects of Picfeltarraenin IB on AChE, EGFR, and PI3K, and to determine its IC50 values.

-

Anti-inflammatory and Anti-cancer Screening: Evaluating its efficacy in relevant cell-based and animal models of inflammation and cancer.

-

Mechanism of Action Studies: Investigating the downstream effects of Picfeltarraenin IB on cellular signaling pathways to understand the molecular basis of its biological activities.

The generation of such data will be crucial for advancing the understanding of Picfeltarraenin IB and determining its viability as a lead compound for drug development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anticancer Research of Picfeltarraenin IB

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of Picfeltarraenin IB as a potential anticancer agent. The experimental design is based on in silico predictions suggesting Picfeltarraenin IB as a potential inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), key components of the PI3K/Akt signaling pathway often dysregulated in cancer.[1][2] While direct in vitro anticancer studies on Picfeltarraenin IB are not extensively published, this document outlines a robust strategy to investigate its efficacy and mechanism of action.

Hypothesized Mechanism of Action

Picfeltarraenin IB, a triterpenoid (B12794562) compound, is postulated to exert anticancer effects by inhibiting EGFR and PI3K.[1][2] This inhibition is expected to disrupt the downstream PI3K/Akt signaling cascade, a critical pathway for cell survival, proliferation, and growth.[3][4][5] Furthermore, given the known anti-inflammatory properties of related compounds acting on the NF-κB pathway, a secondary mechanism involving the inhibition of NF-κB signaling may also contribute to its anticancer activity.[6][7]

Data Presentation

The following tables are structured to present anticipated quantitative data from the proposed experiments.

Table 1: Cytotoxicity of Picfeltarraenin IB on Various Cancer Cell Lines (IC50 Values in µM)

| Cell Line | Cancer Type | 24 hours | 48 hours | 72 hours |

| A549 | Lung Carcinoma | Data | Data | Data |

| MCF-7 | Breast Adenocarcinoma | Data | Data | Data |

| PC-3 | Prostate Adenocarcinoma | Data | Data | Data |

| HCT116 | Colorectal Carcinoma | Data | Data | Data |

| U87 MG | Glioblastoma | Data | Data | Data |

Table 2: Effect of Picfeltarraenin IB on Apoptosis in A549 Cells (48-hour treatment)

| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| Vehicle Control (DMSO) | - | Data | Data | Data |

| Picfeltarraenin IB | IC25 | Data | Data | Data |

| Picfeltarraenin IB | IC50 | Data | Data | Data |

| Picfeltarraenin IB | IC75 | Data | Data | Data |

| Positive Control (e.g., Staurosporine) | Conc. | Data | Data | Data |

Table 3: Relative Protein Expression of Key Signaling Molecules in A549 Cells Treated with Picfeltarraenin IB (48-hour treatment)

| Target Protein | Vehicle Control | Picfeltarraenin IB (IC50) | Fold Change |

| p-EGFR | 1.00 | Data | Data |

| Total EGFR | 1.00 | Data | Data |

| p-Akt (Ser473) | 1.00 | Data | Data |

| Total Akt | 1.00 | Data | Data |

| p-p65 (NF-κB) | 1.00 | Data | Data |

| Total p65 (NF-κB) | 1.00 | Data | Data |

| Bcl-2 | 1.00 | Data | Data |

| Bax | 1.00 | Data | Data |

| Cleaved Caspase-3 | 1.00 | Data | Data |

| β-actin (Loading Control) | 1.00 | 1.00 | 1.00 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of Picfeltarraenin IB that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, PC-3, HCT116, U87 MG)

-

Picfeltarraenin IB (stock solution in DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Picfeltarraenin IB in complete medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of Picfeltarraenin IB. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the extent of apoptosis induced by Picfeltarraenin IB.

Materials:

-

A549 cells (or other selected cell line)

-

Picfeltarraenin IB

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed A549 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with Picfeltarraenin IB at various concentrations (e.g., IC25, IC50, IC75) for 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for assessing the protein expression levels of key signaling molecules.

Materials:

-

A549 cells

-

Picfeltarraenin IB

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (p-EGFR, EGFR, p-Akt, Akt, p-p65, p65, Bcl-2, Bax, Cleaved Caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Treat A549 cells with Picfeltarraenin IB at the IC50 concentration for 48 hours.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

Caption: Proposed signaling pathway of Picfeltarraenin IB in cancer cells.

Caption: Experimental workflow for in vitro evaluation of Picfeltarraenin IB.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note and Protocol: Preparation of Picfeltarraenin IB Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Picfeltarraenin IB is a triterpenoid (B12794562) compound isolated from Picria fel-terrae Lour. It has garnered significant interest in pharmacological research due to its potential as an acetylcholinesterase (AChE) inhibitor and its prospective applications in the treatment of herpes infections, cancer, and inflammation.[1][2] Proper preparation of a stock solution is the first critical step for in vitro and in vivo studies to ensure accurate and reproducible results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like Picfeltarraenin IB for biological assays.[3][4] This document provides a detailed protocol for the preparation, storage, and handling of Picfeltarraenin IB stock solutions using DMSO.

2. Physicochemical Data and Solubility

A summary of the key quantitative data for Picfeltarraenin IB is presented in Table 1. It is crucial to use this information for accurate calculations when preparing stock solutions.

Table 1: Physicochemical Properties of Picfeltarraenin IB

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₆₄O₁₄ | [3][5][6] |

| Molecular Weight | 792.95 g/mol | [1][3][5][6] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | [3] |

| Solubility in DMSO | 100 - 250 mg/mL | [1][2] |

3. Experimental Protocol: Preparation of a 10 mM Picfeltarraenin IB Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of Picfeltarraenin IB in DMSO.

3.1. Materials and Equipment

-

Picfeltarraenin IB powder (purity ≥98%)

-

Anhydrous/high-purity Dimethyl Sulfoxide (DMSO) (newly opened bottle recommended)[1][2]

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Water bath sonicator

3.2. Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle Picfeltarraenin IB powder in a chemical fume hood to avoid inhalation.

-

DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.[7]

3.3. Step-by-Step Procedure

-

Determine the required mass of Picfeltarraenin IB:

-

To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 792.95 g/mol x 1000 mg/g

-

Mass (mg) = 7.93 mg

-

-

-

Weigh the Picfeltarraenin IB:

-

Carefully weigh out 7.93 mg of Picfeltarraenin IB powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

-

-

Add DMSO:

-

Add 1 mL of high-purity DMSO to the tube containing the Picfeltarraenin IB powder.

-

-

Dissolution:

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][4]

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] The solution should be protected from light.[1]

-

Table 2: Volumes of DMSO required for various stock concentrations

| Desired Stock Concentration | Mass of Picfeltarraenin IB | Volume of DMSO to Add |

| 1 mM | 1 mg | 1.261 mL |

| 5 mM | 1 mg | 0.252 mL |

| 10 mM | 1 mg | 0.126 mL |

| 50 mM | 5 mg | 0.126 mL |

4. Application in Cell-Based Assays

When using the Picfeltarraenin IB stock solution for in vitro experiments, it is crucial to minimize the final concentration of DMSO in the cell culture medium to avoid cellular toxicity.[4][10]

4.1. Protocol for Diluting Stock Solution for Cell Culture

-

Thaw a single-use aliquot of the Picfeltarraenin IB stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

-

Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, with a concentration of 0.1% being preferable.[9]

-

Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.[4][10]

5. Visualization of Workflows

The following diagrams illustrate the key processes described in this document.

Caption: Workflow for Picfeltarraenin IB stock preparation and use.

Caption: Logical diagram for calculating the required mass of the compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Picfeltarraenin IB | CAS:97230-46-1 | Manufacturer ChemFaces [chemfaces.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Picfeltarraenin IB phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

- 6. realgenelabs.com [realgenelabs.com]

- 7. iacuc.wsu.edu [iacuc.wsu.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. emulatebio.com [emulatebio.com]

- 10. file.selleckchem.com [file.selleckchem.com]

Picfeltarraenin IB: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraenin IB is a triterpenoid (B12794562) compound isolated from Picria fel-terrae Lour. It has garnered research interest due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-herpes infection activities.[1] This document provides detailed application notes and protocols for the use of Picfeltarraenin IB in cell culture-based research, focusing on its solubility, preparation of working solutions, and suggested methodologies for investigating its biological effects. As an acetylcholinesterase (AChE) inhibitor, Picfeltarraenin IB's mechanism of action may also involve the modulation of key cellular signaling pathways.[1]

Solubility and Stock Solution Preparation

Picfeltarraenin IB exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water.[1] Therefore, the preparation of a concentrated stock solution in DMSO is essential for its use in aqueous cell culture media.

Data Presentation: Solubility

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | 100 - 250 mg/mL | 126.11 - 315.28 mM | Use fresh, anhydrous DMSO as it is hygroscopic.[1] Sonication may be required to fully dissolve the compound.[1] |

| Ethanol | ~25 mg/mL | Not specified | - |

| Water | Insoluble | - | - |

Protocol: Preparation of a 10 mM Stock Solution in DMSO

-

Materials: Picfeltarraenin IB powder, anhydrous DMSO, sterile microcentrifuge tubes.

-

Procedure:

-

Equilibrate Picfeltarraenin IB powder to room temperature.

-

Weigh out a precise amount of the compound (e.g., 1 mg).

-

Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of Picfeltarraenin IB = 792.95 g/mol ). For 1 mg, this would be 126.11 µL.

-

Add the calculated volume of anhydrous DMSO to the vial containing Picfeltarraenin IB.

-

Vortex thoroughly to dissolve. If necessary, use a sonicator for a short period to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

-

Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Application in Cell Culture

Due to its poor aqueous solubility, working solutions of Picfeltarraenin IB for cell culture experiments must be prepared by diluting the DMSO stock solution into the desired cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium remains non-toxic to the cells, typically below 0.5% (v/v).

Protocol: Preparation of Working Solutions in Cell Culture Media

-

Materials: 10 mM Picfeltarraenin IB in DMSO, sterile cell culture medium (e.g., DMEM, RPMI-1640), sterile tubes.

-

Procedure:

-

Thaw an aliquot of the 10 mM Picfeltarraenin IB stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium.

-

Ensure the final DMSO concentration does not exceed a level that affects cell viability. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

Gently mix the working solutions by inverting the tubes. Do not vortex vigorously to avoid protein denaturation in the medium.

-

Use the prepared working solutions immediately.

-

Experimental Protocols

Cell Viability and Cytotoxicity Assay

To determine the effect of Picfeltarraenin IB on cell proliferation and viability, a standard cytotoxicity assay such as the MTT, XTT, or resazurin (B115843) assay is recommended.

Experimental Workflow: Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of Picfeltarraenin IB.

Protocol: MTT Assay

-

Cell Seeding: Seed cells (e.g., A549, HepG2, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Prepare a series of concentrations of Picfeltarraenin IB (e.g., 0.1, 1, 10, 50, 100 µM) in fresh culture medium. Remove the old medium from the wells and add 100 µL of the prepared drug solutions. Include wells with medium only (blank) and medium with the highest concentration of DMSO used (vehicle control).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Quantitative Data: IC50 Values

Currently, there is no publicly available experimental data on the IC50 values of Picfeltarraenin IB in specific cancer cell lines. Researchers are encouraged to determine these values empirically for their cell lines of interest using the protocol described above.

Investigation of Signaling Pathways

Based on in silico studies and research on the related compound Picfeltarraenin IA, Picfeltarraenin IB is hypothesized to affect the PI3K/Akt, EGFR, and NF-κB signaling pathways. Western blotting is a suitable method to investigate the effects of Picfeltarraenin IB on the phosphorylation status and expression levels of key proteins in these pathways.

Hypothesized Signaling Pathways

Caption: Hypothesized signaling pathways affected by Picfeltarraenin IB.

Protocol: Western Blot Analysis

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with Picfeltarraenin IB at various concentrations (e.g., determined from IC50 values) for a specified time.

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatants using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-EGFR, EGFR, p-p65, p65, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Summary and Conclusion

Picfeltarraenin IB is a promising bioactive compound with potential applications in cancer and inflammation research. Its poor aqueous solubility necessitates the use of a DMSO stock solution for in vitro studies. The provided protocols offer a framework for researchers to investigate its cytotoxic effects and elucidate its mechanism of action. Further research is warranted to determine its IC50 values in various cell lines and to experimentally validate its impact on the PI3K/Akt, EGFR, and NF-κB signaling pathways.

References

Application Notes and Protocols for Picfeltarraenin IB Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraenin IB is a naturally occurring triterpenoid (B12794562) glycoside belonging to the cucurbitacin family, compounds known for their diverse and potent biological activities. Preliminary in silico studies suggest that Picfeltarraenin IB may act as an inhibitor of key signaling molecules such as Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K). While direct experimental data on Picfeltarraenin IB is limited, its structural similarity to other well-studied cucurbitacins, such as Cucurbitacin B, D, E, and I, suggests potential applications in cancer and inflammation research. These related compounds have been shown to induce apoptosis and modulate critical signaling pathways, including the NF-κB and PI3K/Akt pathways.[1][2][3][4]

These application notes provide a comprehensive set of protocols for cell-based assays to investigate the bioactivity of Picfeltarraenin IB. The methodologies are based on established techniques and findings from research on closely related cucurbitacin glycosides. It is recommended that these protocols be optimized for specific cell lines and experimental conditions.

Data Presentation: Efficacy of Related Cucurbitacin Glycosides

The following table summarizes the cytotoxic effects of various cucurbitacin compounds in different cancer cell lines, as determined by MTT or similar cell viability assays. This data is provided for reference and to guide concentration selection for initial experiments with Picfeltarraenin IB.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cucurbitacin B | U-2 OS | Osteosarcoma | 20-100 | [1] |

| Cucurbitacin B | HCT116 | Colorectal Cancer | ~5 | [5] |

| Cucurbitacin I | HCT116 | Colorectal Cancer | ~5 | [5] |

| Cucurbitacin D | HepG2 | Hepatocellular Carcinoma | Not Specified | [3] |

| Cucurbitacin E | HepG2 | Hepatocellular Carcinoma | Not Specified | [3] |

| Cucurbitacin I | HepG2 | Hepatocellular Carcinoma | Not Specified | [3] |

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways modulated by Picfeltarraenin IB, based on studies of related cucurbitacin compounds.

Figure 1: Proposed inhibitory effect of Picfeltarraenin IB on the PI3K/Akt/NF-κB signaling pathway.

Figure 2: Proposed intrinsic apoptosis pathway induced by Picfeltarraenin IB.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Picfeltarraenin IB on cancer cell lines.

Figure 3: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well flat-bottom plates

-

Picfeltarraenin IB stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Picfeltarraenin IB in complete culture medium. Remove the old medium from the wells and add 100 µL of the Picfeltarraenin IB dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Picfeltarraenin IB concentration).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis in cells treated with Picfeltarraenin IB using flow cytometry.

Materials:

-

Cells treated with Picfeltarraenin IB

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with Picfeltarraenin IB at the desired concentrations for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cells treated with Picfeltarraenin IB

-

Caspase-3 Colorimetric Assay Kit

-

Cell Lysis Buffer

-

Reaction Buffer

-

Caspase-3 substrate (DEVD-pNA)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Treatment and Lysis: Treat cells with Picfeltarraenin IB as described for the apoptosis assay. After treatment, collect the cells and lyse them using the provided Cell Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Setup: In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume with Cell Lysis Buffer.

-